molecular formula C11H11NO2 B7734492 1-Phenylpiperidine-2,6-dione CAS No. 5768-13-8

1-Phenylpiperidine-2,6-dione

Cat. No. B7734492
CAS RN: 5768-13-8
M. Wt: 189.21 g/mol
InChI Key: WTQATTHFRGMBML-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Aromatase and Desmolase :

    • 1-Phenylpiperidine-2,6-dione analogues, like aminoglutethimide, have been studied for their selective inhibition of aromatase, a key enzyme in the biosynthesis of estrogens. They are used as potential treatments for estrogen-dependent diseases such as breast cancer (Foster et al., 1985).
    • These compounds have also been explored for their inhibitory activity towards desmolase, an enzyme involved in steroid biosynthesis (Foster et al., 1983).
  • Biological Evaluation Against Viruses :

    • Certain derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and evaluated for their potential protection against viruses like HIV-1, CVB-2, and HSV-1 (Bielenica et al., 2011).
  • Ligands for α₁-Adrenoceptor Subtypes :

    • Novel 4-phenylpiperidine-2,6-dione derivatives have been designed as ligands for α₁-adrenoceptor subtypes, which are important in the regulation of various physiological processes. These ligands have shown affinity in the nanomolar range in binding assays for human cloned α₁-adrenoceptor subtypes (Romeo et al., 2011).
  • Electrochemical Sensing :

    • The electrochemical behavior of certain ligands like 1,10-phenanthroline on multiwalled carbon nanotube surfaces has been studied for selective recognition of ions like copper and for hydrogen peroxide sensing. Derivatives of phenylpiperidine-2,6-dione are often used in these contexts due to their electroactive properties (Gayathri & Kumar, 2014).
  • DNA Biosensing :

    • Studies have been conducted using phenylpiperidine-2,6-dione derivatives as electrochemically active ligands in osmium complexes for DNA biosensing applications, particularly for detecting pathogens like Helicobacter pylori (del Pozo et al., 2005).
  • Corrosion Inhibition :

    • Research has also been done on derivatives like 1H-pyrrole-2,5-dione as organic inhibitors for the corrosion of materials like carbon steel in acidic mediums. This is crucial for industrial applications where corrosion leads to material degradation (Zarrouk et al., 2015).

properties

IUPAC Name

1-phenylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQATTHFRGMBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324253
Record name N-Phenylglutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidine-2,6-dione

CAS RN

5768-13-8
Record name NSC406120
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenylglutarimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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